2,5-Dichlorobenzyl bromide

Catalog No.
S1941767
CAS No.
85482-13-9
M.F
C7H5BrCl2
M. Wt
239.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorobenzyl bromide

CAS Number

85482-13-9

Product Name

2,5-Dichlorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1,4-dichlorobenzene

Molecular Formula

C7H5BrCl2

Molecular Weight

239.92 g/mol

InChI

InChI=1S/C7H5BrCl2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

InChI Key

UUVDOPTUDWJHFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)CBr)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)Cl

2,5-Dichlorobenzyl bromide has the chemical formula C7H5BrCl2 and is classified as an aromatic halide. It features two chlorine atoms positioned at the 2 and 5 positions of the benzene ring, along with a bromine atom attached to a benzyl group. This compound is known for its reactivity due to the presence of both halogen substituents, which can influence its behavior in various

Currently, there is no scientific literature readily available on the specific mechanism of action of 2,5-Dichlorobenzyl bromide in biological systems.

2,5-Dichlorobenzyl bromide is likely to exhibit similar hazards as other aromatic halides. Here are some safety considerations:

  • Toxicity: Information on specific toxicity data is not readily available. However, due to the presence of halogens, it is likely to be irritating to skin and eyes upon contact and harmful if inhaled or ingested.
  • Flammability: Organic compounds like this can be flammable.
  • Reactivity: The benzylic bromide group can react with nucleophiles, requiring proper handling and storage.

Safety Precautions:

Always handle 2,5-Dichlorobenzyl bromide with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Refer to the supplier's safety data sheet (SDS) for detailed handling and disposal procedures [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Coupling Reactions: It can participate in coupling reactions with organometallic reagents, which are useful in synthesizing more complex organic molecules .

The synthesis of 2,5-Dichlorobenzyl bromide can be achieved through several methods:

  • Halogenation of Benzyl Chloride: Benzyl chloride can be treated with bromine in the presence of a catalyst to introduce the bromine atom.
  • Direct Chlorination: Benzene derivatives can undergo chlorination followed by bromination to yield the desired compound.
  • Electrophilic Aromatic Substitution: This method involves introducing chlorine atoms onto a benzene ring followed by bromination .

2,5-Dichlorobenzyl bromide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Antimicrobial Agents: Due to its biological activity, it is explored for use in developing antimicrobial formulations.
  • Chemical Research: It is utilized in laboratories for research purposes related to organic chemistry and material science .

Interaction studies involving 2,5-Dichlorobenzyl bromide focus on its reactivity with different nucleophiles and solvents. These studies help understand how the compound behaves under various conditions and its potential applications in synthetic chemistry. Specific interactions with biological molecules are still under investigation to elucidate its mechanism of action against microbial pathogens .

Several compounds share structural similarities with 2,5-Dichlorobenzyl bromide. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
Benzyl bromideC7H7BrLacks chlorine substituents; primarily used as a reagent.
2,6-Dichlorobenzyl bromideC7H5BrCl2Chlorine atoms located at different positions; exhibits similar reactivity.
4-Chlorobenzyl bromideC7H7BrClContains one chlorine atom; used in similar synthetic applications.
3-BromotolueneC7H7BrContains a methyl group; different reactivity profile compared to dichlorinated compounds.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-dichlorobenzyl bromide

Dates

Modify: 2023-08-16

Explore Compound Types